molecular formula C15H15ClN4O3 B3959628 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide

2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide

Cat. No. B3959628
M. Wt: 334.76 g/mol
InChI Key: VOABIJZPBBJWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide, also known as MLN8237, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has a complex structure that allows it to interact with specific cellular targets, leading to a range of biochemical and physiological effects. In

Mechanism of Action

2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide works by binding to the ATP-binding site of Aurora A kinase, thereby inhibiting its activity. This leads to a range of cellular effects, including disruption of the mitotic spindle, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to inhibit the activity of other kinases, such as FLT3 and JAK2, which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on Aurora A kinase and other kinases, this compound has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis. This compound has also been shown to induce autophagy, a cellular process that can lead to cell death in certain circumstances. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide for lab experiments is its specificity for Aurora A kinase. This allows researchers to study the effects of inhibiting this protein in a controlled manner. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, which can complicate interpretation of results. Additionally, the complex structure of this compound can make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide. One area of focus is the development of combination therapies that incorporate this compound with other drugs. For example, this compound has been shown to enhance the activity of taxanes, a class of chemotherapy drugs commonly used in cancer treatment. Additionally, there is interest in studying the effects of this compound in combination with immunotherapies, which are emerging as a promising approach to cancer treatment. Another area of focus is the development of more potent and selective Aurora A kinase inhibitors, which could improve the efficacy and safety of this class of drugs. Finally, there is interest in studying the effects of this compound in other diseases beyond cancer, such as neurodegenerative disorders.

Scientific Research Applications

2-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-5-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of Aurora A kinase, a protein that is overexpressed in many types of cancer. By inhibiting this protein, this compound can disrupt the cell cycle and induce apoptosis in cancer cells. This compound has been tested in preclinical models of various types of cancer, including breast, lung, and colon cancer, and has shown promising results.

properties

IUPAC Name

2-(2-aminoethylamino)-N-(3-chlorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-10-2-1-3-11(8-10)19-15(21)13-9-12(20(22)23)4-5-14(13)18-7-6-17/h1-5,8-9,18H,6-7,17H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOABIJZPBBJWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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